2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves the reaction of morpholine with benzoyl chloride to form 2-(morpholin-4-ylmethyl)benzoyl chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted morpholine derivatives. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The benzoyl and thiobenzaldehyde moieties can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-ylmethyl)benzonitrile
- 2-(Morpholin-4-ylmethyl)benzoic acid
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its combination of a morpholine ring with a benzoyl and thiobenzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-8-4-2-6-16(18)14-23)17-7-3-1-5-15(17)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
UPGOTRSVULJHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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